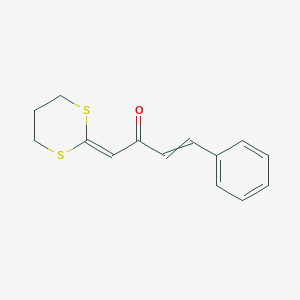

1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

154051-57-7 |

|---|---|

Molekularformel |

C14H14OS2 |

Molekulargewicht |

262.4 g/mol |

IUPAC-Name |

1-(1,3-dithian-2-ylidene)-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C14H14OS2/c15-13(11-14-16-9-4-10-17-14)8-7-12-5-2-1-3-6-12/h1-3,5-8,11H,4,9-10H2 |

InChI-Schlüssel |

OYKUQQBAVIQJLF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC(=CC(=O)C=CC2=CC=CC=C2)SC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithiane ring by the condensation of the dithiol with the carbonyl compound. Common catalysts used in this reaction include yttrium triflate and tungstophosphoric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(1,3-Dithian-2-yliden)-4-phenylbut-3-en-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Dithianring kann mit Reagenzien wie KMnO4 oder OsO4 oxidiert werden.

Reduktion: Die Reduktion der Verbindung kann mit Reagenzien wie NaBH4 oder LiAlH4 erreicht werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen mit Reagenzien wie RLi oder RMgX eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: KMnO4, OsO4, CrO3/Py

Reduktion: NaBH4, LiAlH4

Substitution: RLi, RMgX, RCuLi

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise ergibt die Oxidation typischerweise Sulfoxide oder Sulfone, während die Reduktion die entsprechenden Alkohole oder Kohlenwasserstoffe produzieren kann .

Wissenschaftliche Forschungsanwendungen

1-(1,3-Dithian-2-yliden)-4-phenylbut-3-en-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Wird auf sein Potenzial als Korrosionsinhibitor in biologischen Systemen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Rolle als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen.

Wirkmechanismus

Der Wirkmechanismus von 1-(1,3-Dithian-2-yliden)-4-phenylbut-3-en-2-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Der Dithianring kann als Nukleophil wirken und an Substitutions- und Additionsreaktionen teilnehmen. Die Phenylgruppe trägt zur Stabilität und Reaktivität der Verbindung bei, indem sie Resonanzstabilisierung bietet. Die Fähigkeit der Verbindung, Oxidations- und Reduktionsreaktionen einzugehen, spielt ebenfalls eine entscheidende Rolle für ihr chemisches Verhalten .

Ähnliche Verbindungen:

2,5-Bis(1,3-dithian-2-yliden)-1,3,4,6-tetrathiapentalen (BDA-TTP): Ähnelt in der Struktur, hat aber zusätzliche Dithianringe.

Ethyl-2-cyano-2-(1,3-dithian-2-yliden)acetat (ECDYA): Teilt den Dithianring, unterscheidet sich aber in den daran gebundenen funktionellen Gruppen.

Einzigartigkeit: 1-(1,3-Dithian-2-yliden)-4-phenylbut-3-en-2-on ist aufgrund seiner Kombination aus einem Dithianring und einer Phenylbutenonstruktur einzigartig, die ihm unterschiedliche chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht es in verschiedenen Anwendungen, insbesondere in der organischen Synthese und Materialwissenschaft, wertvoll.

Wirkmechanismus

The mechanism of action of 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The dithiane ring can act as a nucleophile, participating in substitution and addition reactions. The phenyl group contributes to the compound’s stability and reactivity by providing resonance stabilization. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its chemical behavior .

Vergleich Mit ähnlichen Verbindungen

Benzylideneacetone (4-Phenylbut-3-en-2-one)

- Structure: A simple α,β-unsaturated ketone with a phenyl group conjugated to the enone system.

Physicochemical Properties :

Property Value Source Melting Point 38–42°C Boiling Point 261°C Solubility Alcohol, chloroform, ether Molecular Weight 146.19 g/mol - Applications : Used as a flavoring agent in animal feed (1 mg/kg feed safety limit) and in perfumery . Acts as a precursor in synthesizing heterocyclic compounds like pyrimidines .

- Safety: Rapid absorption and renal excretion in rats; genotoxicity concerns addressed via in vivo micronucleus assays .

1-(1,3-Dithian-2-ylidene)propan-2-one

1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one

- Structure : Hybrid of benzylideneacetone and dithianylidene groups.

- Key Features: Enhanced electron-deficient character due to sulfur atoms, promoting reactivity in nucleophilic additions. Odorless and non-volatile, improving handling safety compared to thiols .

- Applications: Potential use in pharmaceuticals (e.g., antimicrobial agents) and materials science, leveraging its dual functional groups .

Functional Efficacy

Biologische Aktivität

1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and effects on various biological systems.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a dithiane moiety and an α,β-unsaturated ketone system. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. Studies have shown that the compound can induce apoptosis in human tumor cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | ROS generation and oxidative stress |

| A549 (lung cancer) | 18 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , particularly against certain bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various cellular targets. It is believed to modulate signaling pathways related to cell survival and proliferation. Specifically, it may affect:

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Regulation : Induction of cell cycle arrest at the G2/M phase.

- Antioxidant Response : Alteration in the expression of antioxidant enzymes.

Case Studies

A recent study investigated the effects of this compound on a panel of human cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards tumor cells compared to normal cells. The study highlighted its potential as a lead compound for further development in cancer therapy.

Another case study focused on its antimicrobial efficacy, demonstrating significant inhibition against resistant strains of bacteria, which is crucial given the rise in antibiotic resistance globally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.